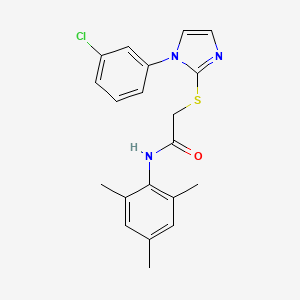

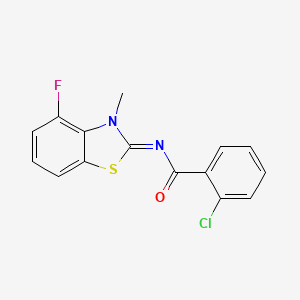

![molecular formula C8H4BrLiN2O2 B2490636 Litio; 7-bromoimidazo[1,2-a]piridina-2-carboxilato CAS No. 2490426-26-9](/img/structure/B2490636.png)

Litio; 7-bromoimidazo[1,2-a]piridina-2-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate involves several methods, including one-pot synthesis techniques. Kobayashi et al. (2009) developed a one-pot method for the preparation of furo[3,4-b]pyridine-5(7H)-ones from commercially available 2-bromopyridine-3-carboxylic acid, which involves treating this acid with butyllithium to generate lithium 2-lithiopyridine-3-carboxylate, subsequently reacting with carbonyl compounds (Kobayashi, Taketoshi, & Konishi, 2009).

Molecular Structure Analysis

The molecular structure of lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives has been studied extensively. Raston et al. (1990) reported on the synthesis and structures of some pyridine base lithium bromide and iodide adducts, which provides insights into the coordination patterns and structural characteristics of lithium compounds with bromoimidazo[1,2-a]pyridine-2-carboxylate (Raston, Robinson, Skelton, Whitaker, & White, 1990).

Chemical Reactions and Properties

Chemical reactions involving lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate vary widely, from lithiation reactions to palladium-catalyzed Suzuki–Miyaura borylation reactions. Sanghavi et al. (2022) described the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating its potential in forming various active agents through palladium-catalyzed reactions (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Physical Properties Analysis

The physical properties of lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate, including its solubility, melting point, and crystal structure, have been explored to understand its behavior in different conditions. Fathima, Kavitha, and Anitha (2017) synthesized and characterized 2-amino-1H-benzimidazolium pyridine-3-carboxylate single crystals, highlighting the importance of molecular interactions in defining the physical properties of such compounds (Fathima, Kavitha, & Anitha, 2017).

Chemical Properties Analysis

The chemical properties of lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate, including its reactivity, stability, and interaction with other chemical species, are crucial for its application in various domains. The work by Shaabani, Soleimani, and Maleki (2006) on the synthesis of 3-aminoimidazo[1,2-a]pyridines in the presence of ionic liquid highlights the compound's reactivity and potential for forming various derivatives (Shaabani, Soleimani, & Maleki, 2006).

Aplicaciones Científicas De Investigación

- Algunos derivados de imidazo[1,2-a]piridina exhiben una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los fármacos (XDR-TB) .

- Los investigadores han explorado su relación estructura-actividad, modo de acción y estrategias de salto de andamiaje, contribuyendo a una era de renacimiento en el descubrimiento de fármacos para la TB .

- Imidazo[1,2-a]piridina es un andamiaje versátil en química medicinal. Su estructura heterocíclica bicíclica fusionada 5,6 la hace valiosa para el desarrollo de fármacos .

- Los investigadores han sintetizado varios análogos y explorado sus propiedades farmacológicas, incluida la actividad anti-TB .

- Su carácter estructural único la hace útil para diseñar materiales funcionales, como sensores o catalizadores .

- Contribuyen al desarrollo de sensores para la demanda bioquímica de oxígeno, ácidos grasos volátiles y toxicidad .

- Además, desempeñan un papel en la biorremediación in situ de sitios contaminados y la eliminación/recuperación de metales de aguas residuales .

- Especifica los requisitos mínimos para los transmisores y receptores de radio utilizados en barcos, particularmente en las bandas de frecuencia media (MF) y media/alta frecuencia (MF/HF) asignadas por el Reglamento de Radio de la UIT .

Agentes Antituberculosos

Química Medicinal

Ciencia de Materiales

Electroquímica Microbiana

Compatibilidad Electromagnética (EMC)

Reacciones Radicales y Funcionalización

Propiedades

IUPAC Name |

lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNDOFDHGLLAQN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C=C(N=C2C=C1Br)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

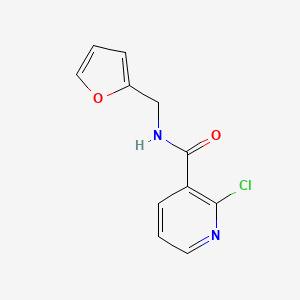

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

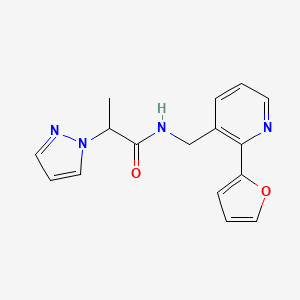

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)

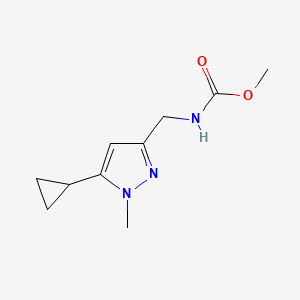

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![methyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B2490560.png)

![6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2490563.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)